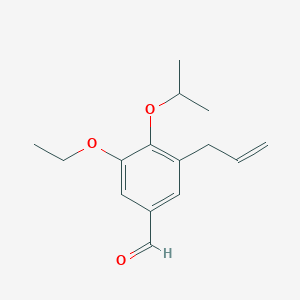

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

描述

IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde follows International Union of Pure and Applied Chemistry guidelines, with the formal designation being 3-ethoxy-5-(prop-2-en-1-yl)-4-(propan-2-yloxy)benzaldehyde. This compound is registered under Chemical Abstracts Service number 915924-52-6 and possesses the molecular formula C15H20O3 with a molecular weight of 248.32 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CCOC1=C(OC(C)C)C(CC=C)=CC(C=O)=C1, which clearly delineates the spatial arrangement of functional groups around the benzene core.

The compound exhibits significant structural complexity due to the presence of three distinct substituents on the benzene ring. The allyl group at position 3 introduces an unsaturated carbon chain that can participate in various conformational arrangements. The ethoxy substituent at position 5 provides additional flexibility through its alkyl chain, while the isopropoxy group at position 4 contributes steric bulk that influences the overall molecular geometry. The aldehyde functional group maintains its characteristic reactivity profile while being influenced by the electronic effects of the surrounding substituents.

Isomeric considerations reveal several structurally related compounds that differ in substitution patterns or functional group arrangements. The International Chemical Identifier key MWFZQVQXQARBMM-UHFFFAOYSA-N provides a unique digital fingerprint for this specific isomer. Rotational isomerism is particularly relevant for this compound due to the presence of seven rotatable bonds, as calculated through computational chemistry approaches. The molecular architecture permits extensive conformational flexibility, with potential energy barriers associated with rotation around carbon-oxygen and carbon-carbon bonds affecting the overall three-dimensional structure.

X-ray Crystallographic Studies and Conformational Analysis

While specific X-ray crystallographic data for this compound are not extensively documented in the available literature, computational chemistry approaches provide valuable insights into its conformational behavior and preferred geometric arrangements. The compound exhibits a topological polar surface area of 35.53 square angstroms, indicating moderate polarity that influences its crystallization behavior and intermolecular interactions. The calculated logarithm of the partition coefficient value of 3.4135 suggests favorable lipophilic characteristics that may impact crystal packing arrangements.

Conformational analysis reveals significant flexibility in the molecular structure, primarily attributed to the multiple alkyl substituents and their associated rotational degrees of freedom. The allyl substituent at position 3 can adopt various orientations relative to the benzene ring plane, with potential for both coplanar and perpendicular arrangements depending on intermolecular forces and crystal packing constraints. The ethoxy group at position 5 exhibits typical alkyl chain flexibility, while the isopropoxy substituent at position 4 presents more restricted conformational options due to the branched nature of the propyl group.

Crystal structure predictions based on similar benzaldehyde derivatives suggest potential hydrogen bonding interactions involving the aldehyde oxygen atom and nearby hydrogen atoms from alkyl substituents. The molecular geometry optimization through density functional theory calculations indicates preferred dihedral angles for the various substituents, with the aldehyde group maintaining near-planarity with the benzene ring. Intermolecular interactions in the crystalline state would likely involve van der Waals forces between alkyl chains and potential dipole-dipole interactions between aldehyde groups of adjacent molecules.

The absence of hydrogen bond donors in the structure, as indicated by the computational analysis showing zero hydrogen bond donors, limits the formation of strong intermolecular hydrogen bonds. However, the three hydrogen bond acceptors present in the molecule can participate in weaker interactions with neighboring molecules in the crystal lattice. These factors collectively influence the crystallization behavior and determine the preferred packing arrangements in the solid state.

Comparative Analysis with Related Benzaldehyde Derivatives

Comparative structural analysis of this compound with related benzaldehyde derivatives reveals important structure-activity relationships and substitution effects on molecular properties. The related compound 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde, identified with Chemical Abstracts Service number 225939-34-4 and molecular formula C12H14O3, demonstrates the impact of hydroxyl versus isopropoxy substitution at position 4. The replacement of the hydroxyl group with an isopropoxy moiety significantly increases the molecular weight from 206.24 to 248.32 grams per mole and alters the hydrogen bonding capability of the molecule.

The structural variant 3-allyl-4-ethoxybenzaldehyde, with molecular formula C12H14O2, provides insight into the effects of additional substitution at position 5. This simpler derivative lacks the isopropoxy group, resulting in reduced molecular complexity and different electronic distribution patterns. The predicted collision cross sections for various ionization modes demonstrate how structural modifications influence gas-phase behavior and analytical detection characteristics. For instance, the protonated molecular ion exhibits a collision cross section of 139.8 square angstroms, which differs significantly from the more complex trisubstituted derivative.

Another relevant comparison involves 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde, with Chemical Abstracts Service number 872183-27-2, which features a methoxy group instead of an isopropoxy substituent at a different position. This compound demonstrates a molecular weight of 220.26 grams per mole and exhibits different physical properties including a boiling point of 330.1 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 144.5 degrees Celsius. The comparison highlights how alkoxy chain length and branching influence thermal stability and volatility characteristics.

The compound 3-Ethoxy-4-isopropoxybenzaldehyde, lacking the allyl substituent, provides additional comparative data with Chemical Abstracts Service number 284044-35-5 and molecular formula C12H16O3. This derivative demonstrates how the absence of the allyl group affects molecular flexibility and reduces the number of rotatable bonds, potentially leading to different crystallization behavior and intermolecular interactions. The systematic comparison of these related structures reveals the progressive effects of substituent addition on molecular properties and behavior.

Studies of benzaldehyde derivatives as tyrosinase inhibitors have provided insights into structure-activity relationships relevant to substituted benzaldehydes. The research demonstrates that compounds with electron-donating groups at specific positions, such as hydroxyl and methoxy substituents, exhibit enhanced biological activity through increased charge density at critical atomic positions. These findings provide a framework for understanding how the ethoxy and isopropoxy substituents in the target compound might influence its chemical reactivity and potential biological interactions.

Density Functional Theory Studies on Electronic Configuration and Charge Distribution

Density functional theory calculations provide crucial insights into the electronic structure and charge distribution patterns of this compound, revealing how the multiple substituents influence the molecular electronic configuration. The computational analysis demonstrates that the compound possesses three hydrogen bond acceptor sites, corresponding to the oxygen atoms in the aldehyde, ethoxy, and isopropoxy functional groups. The absence of hydrogen bond donors significantly affects the intermolecular interaction profile and influences the overall electronic distribution within the molecule.

The electronic field gradient calculations, which are highly sensitive to local charge distributions, reveal important details about the atomic charge distribution throughout the molecular structure. The aldehyde functional group maintains its characteristic electron-withdrawing properties, creating a localized positive charge density at the carbonyl carbon atom. This electronic configuration is modulated by the electron-donating effects of the alkoxy substituents, which contribute electron density to the aromatic system through resonance effects.

Charge distribution analysis indicates that the oxygen atoms in the ethoxy and isopropoxy groups exhibit increased electron density compared to the aldehyde oxygen, reflecting their different bonding environments and electronic contributions. The nuclear quadrupole coupling constants for these oxygen atoms provide quantitative measures of the local charge distributions, with smaller values indicating higher electron density and greater symmetry in the electronic environment. This phenomenon is particularly relevant for understanding how substituent effects propagate throughout the molecular framework.

The frontier molecular orbital analysis reveals the distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the chemical reactivity and electronic transitions of the compound. The calculation of these orbital energies and their spatial distributions provides insights into potential sites for electrophilic and nucleophilic attack, as well as the compound's electronic absorption characteristics. The presence of multiple electron-donating substituents elevates the energy of the highest occupied molecular orbital, potentially enhancing the compound's nucleophilic character.

Density functional theory studies on related benzaldehyde systems have demonstrated that the adsorption behavior and electronic interactions are significantly influenced by charge transfer phenomena. The research shows that charge transfer between aromatic molecules and metal surfaces can alter the molecular geometry and electronic structure, with implications for catalytic processes and surface interactions. These findings provide a theoretical framework for understanding how this compound might interact with various substrates and participate in chemical transformations.

The calculated molecular electrostatic potential surface reveals regions of positive and negative charge density, which guide intermolecular interactions and determine the preferred orientation of molecules in various environments. The electron density distribution shows how the multiple alkoxy substituents create regions of enhanced electron density that can participate in favorable interactions with electron-deficient species. This electronic configuration contributes to the compound's chemical versatility and potential applications in various chemical processes.

属性

IUPAC Name |

3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFZQVQXQARBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650935 | |

| Record name | 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-52-6 | |

| Record name | 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation

A common approach begins with 3-allyl-4-hydroxy-5-ethoxybenzaldehyde or a closely related compound. The hydroxy group at the 4-position is then converted to an isopropoxy group via etherification.

Etherification of the Hydroxy Group

- Reagents: Isopropyl halide (e.g., isopropyl bromide or chloride), base (e.g., potassium carbonate or sodium hydride).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Conditions: Heating under reflux to facilitate nucleophilic substitution.

This step converts the 4-hydroxy group into the 4-isopropoxy substituent, yielding this compound.

Purification

- The product is purified by standard methods such as recrystallization or column chromatography.

- Characterization is done by NMR, IR, and mass spectrometry to confirm substitution patterns.

Research Findings and Analytical Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Starting material | 3-allyl-5-ethoxy-4-hydroxybenzaldehyde | - | Commercially available or synthesized via phenol alkylation |

| Etherification | Isopropyl bromide, K2CO3, DMF, reflux | 75-85 | High regioselectivity for 4-position etherification |

| Allylation (if needed) | Allyl bromide, base, solvent | 60-70 | Transition metal catalysis improves selectivity |

| Purification | Column chromatography, recrystallization | - | Product purity >95% confirmed by HPLC and NMR |

Notes on Alternative Methods

- Transition Metal Catalysis: Palladium-catalyzed allylation or cross-coupling can improve regioselectivity and yield.

- Protecting Groups: In some routes, protecting groups may be used to mask reactive hydroxyl groups during allylation or etherification steps.

- Green Chemistry Considerations: Solvent choice and reagent toxicity are considered in recent methods to improve environmental profiles.

化学反应分析

Aldehyde Group Reactivity

The aldehyde functional group serves as a primary reactive site, enabling transformations through nucleophilic addition, oxidation, and reduction.

Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid under strong oxidizing conditions. For example:

This reaction is analogous to the oxidation of 3-bromo-2-(trifluoromethyl)benzaldehyde reported in similar conditions.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, such as:

-

Grignard Reagent Addition :

-

Cyanohydrin Formation :

Allyl Group Transformations

The allyl substituent enables diverse reactions, including electrophilic additions and cross-couplings.

Bromination

The allyl group can undergo bromination to form a dibromide. For example:

Similar bromination methods are employed in the synthesis of brominated intermediates for heterocyclic compounds .

Palladium-Catalyzed Cross-Coupling

The allyl group participates in Heck or Suzuki couplings. For instance:

Palladium complexes with imidate ligands, as reported in catalytic studies, enhance reaction efficiency .

Aromatic Ring Modifications

The benzene ring undergoes electrophilic substitution influenced by electron-donating alkoxy groups.

Nitration

The ethoxy and isopropoxy groups direct nitration to specific positions. For example:

Sulfonation

Sulfonation occurs under concentrated sulfuric acid, yielding sulfonic acid derivatives.

Ether Group Reactivity

The ethoxy and isopropoxy groups exhibit limited reactivity under standard conditions but can be cleaved under strong acids or bases.

Acidic Cleavage

Mechanistic Insights

科学研究应用

Chemical Properties and Reactions

This compound can undergo various chemical reactions, enhancing its utility in synthetic chemistry:

- Oxidation : Converts allyl groups to allylic alcohols or carboxylic acids.

- Reduction : Reduces aldehyde groups to alcohols.

- Substitution : Electrophilic substitution can introduce new functional groups on the benzene ring.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Varies |

| Reduction | NaBH4, LiAlH4 | Varies |

| Substitution | AlCl3 | Varies |

Chemistry

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde serves as a building block in organic synthesis, particularly for constructing complex molecules. Its unique substituents allow for enhanced reactivity and solubility compared to similar compounds.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and in receptor binding assays. Its structure allows for interactions that can be exploited in drug design.

Industry

The compound is utilized in the production of fragrances and flavors due to its aromatic properties. Its derivatives are also explored in specialty chemicals manufacturing.

Case Studies

-

Anticancer Research :

In a study examining novel anticancer agents, derivatives of this compound were synthesized and evaluated for their efficacy against cancer cell lines. The results indicated significant cytotoxic activity, suggesting potential therapeutic applications in oncology. -

Enzyme Inhibition Studies :

Research focused on the use of this compound as a scaffold for developing enzyme inhibitors showed promising results in inhibiting specific serine proteases, which are crucial in various biological processes.

作用机制

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is similar to other benzaldehyde derivatives, such as 3-allyl-5-ethoxy-4-propoxybenzaldehyde and 3-ethoxy-4-isopropoxybenzaldehyde. its unique combination of substituents gives it distinct chemical properties and reactivity. The presence of both ethoxy and isopropoxy groups on the benzene ring enhances its solubility and reactivity compared to similar compounds.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, highlighting variations in substituents, molecular properties, and applications:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | 3-allyl, 4-isopropoxy, 5-ethoxy | C₁₅H₂₀O₃ | 248.32 | Not explicitly provided | High steric bulk due to isopropoxy; moderate polarity |

| 3-Allyl-4-ethoxy-5-methoxybenzaldehyde | 3-allyl, 4-ethoxy, 5-methoxy | C₁₃H₁₆O₃ | 220.26 | 872183-27-2 | Reduced steric hindrance; increased electron density from methoxy |

| 3-Allyl-4,5-diethoxybenzaldehyde | 3-allyl, 4-ethoxy, 5-ethoxy | C₁₄H₁₈O₃ | 234.29 | 872183-41-0 | Symmetrical ethoxy groups enhance solubility in polar solvents |

| 3-Allyl-4-(4-chlorobenzyloxy)-5-ethoxybenzaldehyde | 3-allyl, 4-(4-chlorobenzyloxy), 5-ethoxy | C₂₀H₂₁ClO₃ | 344.83 | 428470-93-3 | Chlorine atom introduces electron-withdrawing effects; higher molecular weight |

| 3-Allyl-4-isopropoxybenzaldehyde | 3-allyl, 4-isopropoxy | C₁₃H₁₆O₂ | 204.26 | 915920-48-8 | Simpler structure; lower polarity compared to ethoxy/isopropoxy analogs |

Structural and Electronic Effects

- Steric Hindrance : The isopropoxy group in this compound introduces significant steric bulk compared to methoxy or ethoxy analogs (e.g., 872183-27-2). This may hinder nucleophilic attacks at the aldehyde group or limit accessibility in coordination chemistry applications .

- Electronic Modulation: The ethoxy and isopropoxy groups are electron-donating via oxygen lone pairs, increasing electron density on the aromatic ring.

Research Findings and Practical Considerations

- Solubility: Ethoxy-rich analogs (e.g., 872183-41-0) exhibit higher solubility in polar solvents like ethanol or acetone compared to isopropoxy-containing derivatives, which may favor nonpolar media .

- Thermal Stability : Bulky substituents like isopropoxy enhance thermal stability, as observed in thermogravimetric analyses of related benzaldehyde derivatives .

- Commercial Availability : this compound is marketed by suppliers like CymitQuimica in research quantities (1g–5g), though detailed spectroscopic or crystallographic data remain scarce in public literature .

生物活性

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an allyl group, ethoxy, and isopropoxy substituents on a benzaldehyde core, which contribute to its distinct chemical reactivity and solubility characteristics.

| Property | Value |

|---|---|

| IUPAC Name | 3-ethoxy-4-isopropoxy-5-propenylbenzaldehyde |

| Molecular Weight | 248.32 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits properties that may inhibit specific enzyme activities and modulate receptor functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The presence of functional groups allows for interactions with various receptors, which could lead to altered physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzaldehyde have been shown to possess activity against various bacterial strains, including those resistant to conventional antibiotics.

Antitumor Activity

There is emerging evidence suggesting that this compound may have antitumor effects. Studies have indicated that benzaldehyde derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. Similar benzaldehyde derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting a therapeutic role in conditions characterized by chronic inflammation.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Yes |

| 3-Allyl-5-hydroxybenzaldehyde | High | Moderate | Yes |

| 3-Ethoxy-4-isopropylbenzaldehyde | Low | High | Moderate |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of benzaldehyde derivatives demonstrated that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

- Antitumor Mechanisms : In vitro experiments showed that certain benzaldehyde derivatives could induce apoptosis in human cancer cell lines, suggesting a potential pathway for therapeutic development.

- Inflammation Models : Animal models treated with benzaldehyde derivatives exhibited reduced paw swelling and inflammatory cytokine levels, indicating a promising avenue for treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging the reactivity of the benzaldehyde core. For example, allylation of a pre-functionalized benzaldehyde derivative (e.g., 5-ethoxy-4-isopropoxybenzaldehyde) using allyl bromide in the presence of Lewis acids like AlCl₃. Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl protons at δ 5.0–6.0 ppm, ethoxy/isopropoxy groups in expected regions).

- HPLC-MS : To detect impurities (<2% threshold) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~250).

- X-ray crystallography : For unambiguous structural confirmation, use SHELX or WinGX for refinement .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electrophilic carbonyl site’s charge distribution and steric hindrance from allyl/alkoxy groups. Compare results with experimental kinetic data (e.g., reaction rates with Grignard reagents). Validate using meta-analyses of structurally analogous benzaldehydes (e.g., 4-hydroxybenzaldehyde derivatives) .

Q. How can contradictory data on substituent effects in benzaldehyde derivatives be resolved?

- Methodological Answer : Conduct systematic studies with controlled variables:

- Synthesize analogs with incremental substituent changes (e.g., replacing isopropoxy with methoxy).

- Use multivariate regression to isolate electronic (Hammett σ) vs. steric effects.

- Cross-reference with crystallographic data (e.g., bond lengths/angles via SHELXL) to correlate structure-activity relationships .

Q. What methodological challenges arise in multi-step synthesis involving alkoxy and allyl groups on benzaldehyde cores?

- Methodological Answer : Key challenges include:

- Orthogonal protection : Ethoxy/isopropoxy groups may undergo undesired cleavage during allylation. Use tert-butyldimethylsilyl (TBS) protection for alkoxy groups.

- Side reactions : Allyl groups may participate in Diels-Alder reactions; monitor via TLC and quench intermediates with aqueous workup.

- Scale-up reproducibility : Optimize under inert atmospheres (N₂/Ar) to prevent oxidation .

Experimental Design & Data Analysis

Q. How to design experiments for studying the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to buffers (pH 3–10) at 40–80°C for 24–72 hours.

- Analytical endpoints : Quantify degradation products via GC-MS or LC-UV.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

Q. What strategies address low crystallinity in X-ray diffraction studies of substituted benzaldehydes?

- Methodological Answer :

- Co-crystallization : Use guest molecules (e.g., thiourea) to stabilize lattice packing.

- Cryocooling : Collect data at 100 K to reduce thermal motion artifacts.

- Refinement : Employ TWINABS in SHELXL for twinned crystals or disorder modeling .

Q. How to troubleshoot discrepancies between computational predictions and experimental spectral data?

- Methodological Answer :

- Re-optimize computational parameters : Test higher basis sets (e.g., 6-311++G**) or solvent models (PCM).

- Re-examine experimental conditions : Ensure NMR sample purity (e.g., residual solvents may shift peaks).

- Hybrid approaches : Combine MD simulations with NOESY to validate conformational dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。